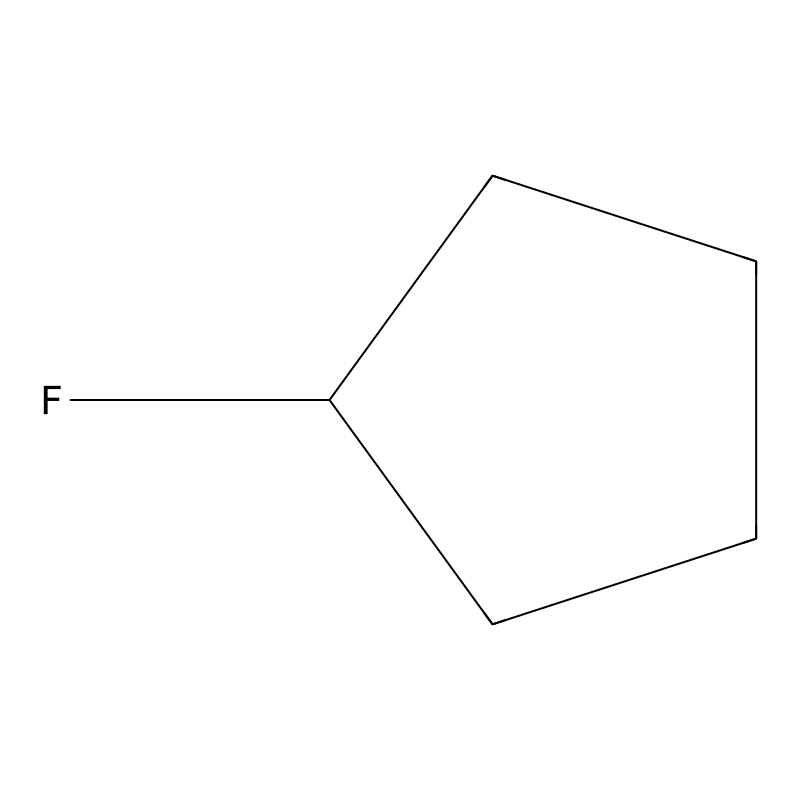

Fluorocyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Application: Fluorocyclopentane has been used in the calculation of the pseudorotational potential energy .

- Method: The CNDO/2 approximate quantum-mechanical method of Pople, Santry, and Segal was used for the calculations .

- Results: The calculated energies at different values of the phase angle φ fit a cosine-barrier potential .

- Application: While specific applications of Fluorocyclopentane in material science are not mentioned, nanomaterials have been used in the production of newly developed devices with high efficiency, low cost, and low energy demand .

Chemical Physics

Material Science

Energy Production

Fluorocyclopentane is a fluorinated cycloalkane with the molecular formula C5H9F. It consists of a five-membered carbon ring with one fluorine atom substituted for one of the hydrogen atoms. This compound is notable for its unique structural properties, which arise from the presence of the fluorine atom, influencing both its physical and chemical characteristics. Fluorocyclopentane is typically a colorless liquid that exhibits a range of applications in organic synthesis and materials science due to its reactivity and stability compared to non-fluorinated cyclopentane derivatives .

Currently, there is no extensive research available on the specific mechanism of action of fluorocyclopentane in biological systems.

- Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkali metals and organometallic compounds.

- Oxidation Reactions: Fluorocyclopentane can be oxidized to form fluorinated cyclopentanones or cyclopentanol derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The compound can be reduced to yield cyclopentane or partially fluorinated cyclopentane derivatives, employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Fluorocyclopentane and its derivatives have been studied for their biological activities, which include potential anticancer and antimicrobial effects. The mode of action involves various biochemical pathways, including apoptosis pathways mediated by mitochondria and endoplasmic reticulum stress. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially affecting its interaction with biological membranes and influencing its pharmacokinetics.

Fluorocyclopentane can be synthesized through several methods, including:

- Direct Fluorination: One common approach involves the fluorination of cyclopentane using fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions to ensure selective fluorination .

- Industrial Production: In industrial settings, specialized reactors and catalysts are utilized to optimize reaction conditions (temperature, pressure, concentration) for high yields and purity in large-scale production.

Fluorocyclopentane finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Refrigerants: Due to its favorable properties, it is being explored as a potential refrigerant alternative.

- Specialty Solvents: Its unique chemical properties make it suitable for use as a solvent in certain

Studies have shown that fluorocyclopentane can interact with various nucleophiles and electrophiles due to its reactive nature. Its interactions are characterized by electrostatic interactions, hydrogen bonding, and hydrophobic interactions, which are critical for understanding its reactivity in organic synthesis .

Fluorocyclopentane can be compared with other fluorinated cycloalkanes:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Fluorocyclohexane | Six-membered ring | Larger ring size; different physical properties |

| Fluorocyclobutane | Four-membered ring | Higher strain; distinct reactivity patterns |

| Fluorocyclopropane | Three-membered ring | Significant ring strain; unique reactivity |

Uniqueness: Fluorocyclopentane is unique due to its five-membered ring structure that balances ring strain and stability. This characteristic makes it particularly valuable for studying the effects of fluorination on cycloalkanes, providing insights into their reactivity and potential applications in various fields.

Fluorocyclopentane (C₅H₉F) is a fluorinated derivative of cyclopentane with the CAS registry number 1481-36-3. It typically appears as a colorless, volatile liquid at room temperature with a low boiling point, making it highly flammable. The presence of the fluorine atom introduces a significant dipole moment to the molecule, altering its physical and chemical characteristics compared to the parent cyclopentane.

Physical Properties

The fluorine substitution affects various physical properties of the cyclopentane ring, as summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉F |

| Molecular Weight | 88.12 g/mol |

| Boiling Point | 68.8°C at 760 mmHg |

| Density | Approximately 0.9 g/cm³ |

| Physical State | Colorless liquid at room temperature |

| InChI | InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2 |

| SMILES | C1CCC(C1)F |

Chemical Reactivity

Fluorocyclopentane exhibits unique chemical properties due to the presence of the fluorine atom, which can influence its reactivity and interactions with other substances. The C-F bond is among the strongest single bonds in organic chemistry, contributing to the compound's stability under standard conditions. Despite this stability, fluorocyclopentane can participate in various chemical reactions, including:

- Nucleophilic substitutions

- Radical reactions

- Electrophilic additions

- Interaction with metal complexes to form organometallic compounds

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]

Pictograms

Flammable